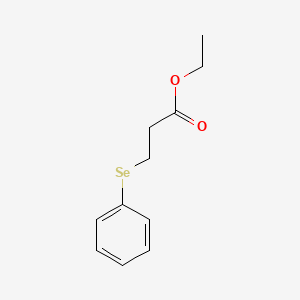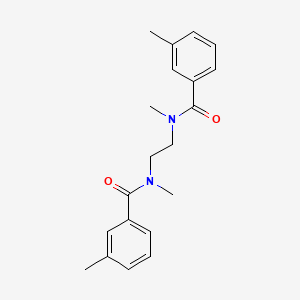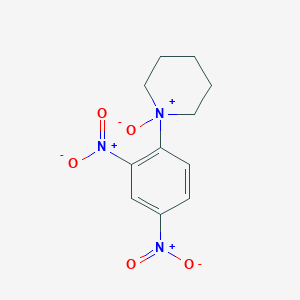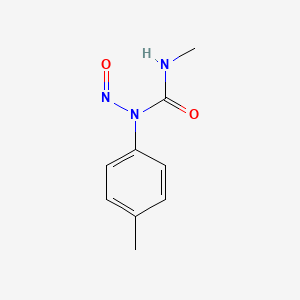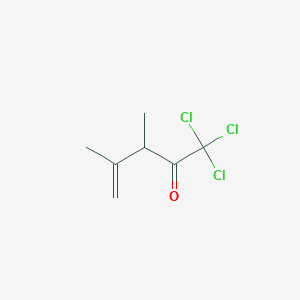
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one is an organochlorine compound with the molecular formula C7H9Cl3O. This compound is characterized by the presence of three chlorine atoms, two methyl groups, and a double bond in its structure. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 3,4-dimethylpent-4-en-2-one using chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective chlorination of the compound .
Industrial production methods may involve large-scale chlorination processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of organochlorine compounds on living organisms. It may serve as a model compound for investigating the toxicity and environmental impact of similar substances.
Medicine: Although not widely used in medicine, the compound’s derivatives may have potential applications in drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In industrial applications, this compound can be used as a precursor for the production of other chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one involves its interaction with molecular targets and pathways in chemical reactions. The compound’s chlorine atoms can participate in electrophilic substitution reactions, while the double bond and carbonyl group can undergo nucleophilic addition reactions. These interactions lead to the formation of various products depending on the reaction conditions.
Comparación Con Compuestos Similares
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one can be compared with other similar compounds such as:
1,1,1-Trichloroethane: This compound is also an organochlorine with three chlorine atoms, but it lacks the double bond and methyl groups present in this compound.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: Similar in structure, this compound has an ethoxy group instead of the methyl groups found in this compound.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
97963-08-1 |
|---|---|
Fórmula molecular |
C7H9Cl3O |
Peso molecular |
215.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3,4-dimethylpent-4-en-2-one |
InChI |
InChI=1S/C7H9Cl3O/c1-4(2)5(3)6(11)7(8,9)10/h5H,1H2,2-3H3 |
Clave InChI |
VYFTURMQOABORR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)C)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


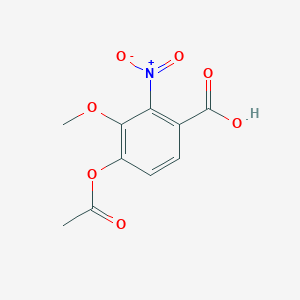
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
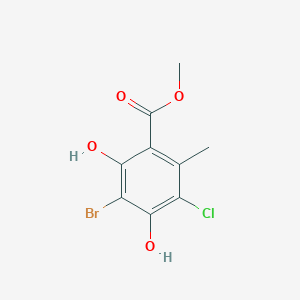
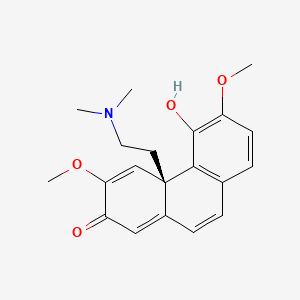
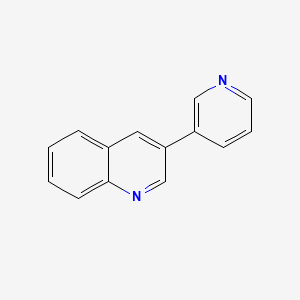

![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
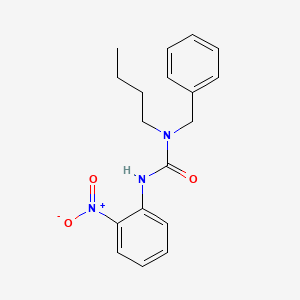
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
